molecular formula C5H6N2O2S B1268567 2-Amino-4-methylthiazole-5-carboxylic acid CAS No. 67899-00-7

2-Amino-4-methylthiazole-5-carboxylic acid

Cat. No. B1268567
CAS RN: 67899-00-7
M. Wt: 158.18 g/mol
InChI Key: QCVFVGONDMKXEE-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole-5-carboxylic acid is a chemical compound with the CAS Number: 67899-00-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-amino-4-methyl-1H-1lambda3-thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid involves methylation of acetylaminothiazole and subsequent deacetylation to give 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-methylthiazole-5-carboxylic acid is C5H6N2O2S . The structure includes a thiazole ring, which is a ring of two carbon atoms, one nitrogen atom, and one sulfur atom, with a methyl group and an amino group attached to different carbon atoms in the ring .


Physical And Chemical Properties Analysis

2-Amino-4-methylthiazole-5-carboxylic acid is a white to off-white solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 400.6±25.0 °C at 760 mmHg, and a flash point of 196.1±23.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Photochemistry and Spectroscopy

  • Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
  • Method : This was done using matrix isolation FTIR spectroscopy and DFT calculations undertaken at the B3LYP/6-311++G(3df,3pd) level of theory .
  • Results : The most stable tautomer with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition . When the AMT/Ar matrices were exposed to 265 nm selective irradiation, three main photoproducts were photoproduced by a cleavage of the CS–CN bond together with hydrogen atom migration .

Antimicrobial Evaluation

  • Application : 2-Aminothiazoles, including 2-Amino-4-methylthiazole-5-carboxylic acid, are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
  • Method : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .

Synthesis of Schiff Bases

  • Application : 2-Aminothiazole-4-carboxylate Schiff bases were synthesized and evaluated for their antimicrobial properties .
  • Method : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results : Some of the synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Synthesis of Derivatives

  • Application : 2-Amino-4-methylthiazole-5-carboxylic acid was used as a starting compound for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives .
  • Method : Acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave 2-acetyl (arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole and subsequent deacetylation gave 2-methylamino-4-methylthiazole-5-carboxylic acid, which was then converted into esters .
  • Results : The ethyl ester and anilide of thiazole-2-carboxylic acid were used as starting compounds for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives .

Synthesis of Cefditoren Pivoxil

  • Application : 4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize 4-Methyl-5-formylthiazole, an important intermediate in the synthesis of Cefditoren pivoxil .

Synthesis of SCD1 Inhibitors

  • Application : 4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize 4-Methyl-5-formylthiazole, an important intermediate in the synthesis of SCD1 inhibitors .
  • Results : These SCD1 inhibitors are used in the treatment of metabolic diseases .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVFVGONDMKXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356767
Record name 2-Amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylthiazole-5-carboxylic acid

CAS RN

67899-00-7
Record name 2-Amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methyl-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (6.58 g, 35.5 mmol) and NaOH (5.40 g, 135.00 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated to reflux overnight. Tetrahydrofuran was removed by evaporation, and the residue was neutralized with 5% hydrochloric acid solution to pH 5˜6. The precipitate obtained was collected by filtration and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 94%); 1H NMR (DMSO-d6, 300 MHz) δ 7.63 (s, 2H), 2.30 (s, 3H). MS (ES+) m/z 159.1 (M+1).
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (6.58 g, 35.00 mmol) and sodium hydroxide (5.40 g, 135.00 mmol) in the mixture of tetrahydrofuran (60 mL) and water (30 mL) was heated at reflux for 18 hours. The tetrahydrofuran was removed in vacuo, and the aqueous solution was neutralized with 5% HCl solution to pH 5-6. The precipitated solid was collected by filtration, washed with water and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid as a white solid in 94% yield (5.20 g): 1H NMR (300 MHz, DMSO-d4) δ 7.63 (s, 2H), 2.30 (s, 3H): MS (ES+) m/z 159.1 (M+1).
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.19 g, 11.8 mmol) in a 1:1 mixture of tetrahydrofuran (20 mL) and water (10 mL) was added sodium hydroxide (1.80 g, 45.0 mmol). The reaction mixture was refluxed for 18 hours and allowed to cool down to ambient temperature. The organic solvent was removed in vacuo. The aqueous solution was acidified with 10% aqueous hydrochloric acid solution. The colorless solid was collected and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (1.40 g, 75%): 1H NMR (300 MHz, DMSO-d6) δ 11.95 (s, 1H), 7.26 (s, 2H), 2.01 (s, 3H); MS (ES+) m/z 159.3 (M+1).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylthiazole-5-carboxylic acid
Reactant of Route 2
2-Amino-4-methylthiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methylthiazole-5-carboxylic acid
Reactant of Route 4
2-Amino-4-methylthiazole-5-carboxylic acid
Reactant of Route 5
2-Amino-4-methylthiazole-5-carboxylic acid
Reactant of Route 6
2-Amino-4-methylthiazole-5-carboxylic acid

Citations

For This Compound
11
Citations
VV Dovlatyan, KA Eliazyan, VA Pivazyan… - Chemistry of …, 2004 - Springer
… Acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole and subsequent …
Number of citations: 8 link.springer.com
RD Dighe, VA Bairagi, PA Pathade… - Journal of Drug …, 2019 - jddtonline.info
… One pot synthesis of 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester has been carried out and synthesized different derivative compounds. Compounds were tested for …
Number of citations: 7 jddtonline.info
MS Al‐Saadi, HM Faidallah… - Archiv der Pharmazie …, 2008 - Wiley Online Library
… 2-Amino-4-methylthiazole-5-carboxylic acid hydrazide 9 A solution of the 1 (0.93 g, 5 mmol) in ethanol (15 mL), was treated with hydrazine hydrate (0.75 g, 15 mmol) and the reaction …
Number of citations: 113 onlinelibrary.wiley.com
S Sun, Z Zhang, V Kodumuru, N Pokrovskaia… - Bioorganic & medicinal …, 2014 - Elsevier
… Compounds 11, 13 and 14 were prepared from intermediate 11b (Scheme 4), which was synthesized from 2-amino-4-methylthiazole-5-carboxylic acid (11a) and benzylamine as …
Number of citations: 20 www.sciencedirect.com
RD Dighe, SR Dighe, PD Dighe, RY Pagar, RK Deore… - scholarsmepub.com
… Scheme (Figure-1) for synthesis of 2-amino-4methylthiazole-5-carboxylic acid ethyl ester (1) [4] and its derivatives (2-6) [4, 16]. The nucleus and its derivatives were analyzed by …
Number of citations: 4 scholarsmepub.com
KE Rao, Y Bathini, JW Lown - The Journal of Organic Chemistry, 1990 - ACS Publications
… 2-Amino-4-methylthiazole-5-carboxylic Acid (16). The thiazole ester9a (930 mg, 5 mmol) was treated with 0.5 M ethanol ic sodium hydroxide solution (60 mL) at room …
Number of citations: 62 pubs.acs.org
Z Li, M Khaliq, Z Zhou, CB Post, RJ Kuhn… - Journal of medicinal …, 2008 - ACS Publications
… Bisalkylation of 2-amino-4-methylthiazole-5-carboxylic acid methyl ester (39) with 1-(4-(bromomethyl)phenyl)ethanone (41) was performed with sodium hydride as the base to afford 18. …
Number of citations: 126 pubs.acs.org
KRA Abdellatif, GA Abd El Wareth, OM El-Badry… - Beni-suef university …, 2015 - Elsevier
Novel series of dialkylaminoalkyl-o-cresols incorporated with purine nucleus 2a–b, benzothiazole nucleus 5a–b, 8a–b and thiazole nucleus 11a–d, 13a–d were synthesized through …
Number of citations: 18 www.sciencedirect.com
V Mickevičius, A Voskienė, I Jonuškienė, R Kolosej… - Molecules, 2013 - mdpi.com
New N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the …
Number of citations: 29 www.mdpi.com
SK Sharma, JN Billaud, M Tandon, O Billet… - Bioorganic & medicinal …, 2002 - Elsevier
… To the latter solution was added 2-amino-4-methylthiazole-5-carboxylic acid 10 (210 mg, 1.32 mmol) dissolved in dry DMF (5 mL), followed by the addition of 1-hydroxybenzotriazole (…
Number of citations: 12 www.sciencedirect.com

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